molecular formula C22H31N5O6S B1668810 (6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid CAS No. 53950-14-4

(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

Cat. No. B1668810
CAS RN: 53950-14-4
M. Wt: 493.6 g/mol
InChI Key: CSXICSKZWGBACI-ZMZYGIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefalexin lysine is a derivative of Cefalexin, an antibiotic.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cephalosporin derivatives have been synthesized and characterized using various methods, contributing to the understanding of their chemical structures and properties. The synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a derivative of 7-amino cephalosporanic acid, was achieved with an 84.6% yield and characterized using IR and 1HNMR techniques (Deng Fu-li, 2007). Similarly, the synthesis and total NMR characterization of a new cephalosporin derivative useful as a drug carrier were reported by (Lorena Blau et al., 2008).

Electrochemical and Corrosion Studies

  • Sodium (6R,7R)-3-[(acetoxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (cephalothin) was evaluated as a corrosion inhibitor for steel in an acid medium. The study showed that cephalothin acts as an efficient inhibitor through a Langmuir-type adsorption process (J. Aldana-González et al., 2015).

Impurity Identification in Pharmaceuticals

  • In the pharmaceutical industry, identifying impurities is crucial for drug safety. Impurities in Cefdinir, a cephalosporin antibiotic, were isolated and characterized using high-performance liquid chromatography and spectral data (K. Rao et al., 2007).

Synthesis of Enantiopure Compounds

  • Research on enantiopure compounds like pyrrolizidinone amino acid, derived from cephalosporin derivatives, has implications for the exploration of biologically active peptides. This research helps in understanding the conformation-activity relationships of various peptides (Evelyne Dietrich & W. Lubell, 2003).

Interaction with Metal Ions

  • Studies on the interaction between cephalosporin derivatives and metal ions, like the Cu2+-ampicillin and -amoxicillin systems, are important for understanding their chemical behavior and potential applications in various fields (P. Cardiano et al., 2017).

properties

CAS RN

53950-14-4

Molecular Formula

C22H31N5O6S

Molecular Weight

493.6 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10?,11-,15-;5-/m10/s1

InChI Key

CSXICSKZWGBACI-ZMZYGIGZSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cefalexin lysine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 2
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 3
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 4
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 5
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

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